molecular formula C16H17ClN2O3 B1388910 N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide CAS No. 1020054-99-2

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide

Cat. No.: B1388910
CAS No.: 1020054-99-2
M. Wt: 320.77 g/mol
InChI Key: YEGCSUZEQYFZCY-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a methoxy group, and a chlorophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 4-chlorophenol.

    Formation of Intermediate: The 4-chlorophenol is reacted with an appropriate halogenated propanoic acid derivative under basic conditions to form an intermediate ester.

    Amidation Reaction: The intermediate ester is then reacted with 5-amino-2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) for substitution reactions.

Major Products

    Oxidation Products: Nitro derivatives of the original compound.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Materials Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methoxyphenyl)-2-(4-bromophenoxy)-propanamide: Similar structure but with a bromine atom instead of chlorine.

    N-(5-Amino-2-methoxyphenyl)-2-(4-fluorophenoxy)-propanamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs with different halogen atoms.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-10(22-13-6-3-11(17)4-7-13)16(20)19-14-9-12(18)5-8-15(14)21-2/h3-10H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGCSUZEQYFZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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